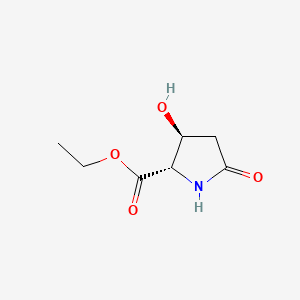
(2S,3S)-Ethyl 3-hydroxy-5-oxopyrrolidine-2-carboxylate
Beschreibung
(2S,3S)-Ethyl 3-hydroxy-5-oxopyrrolidine-2-carboxylate is a chemical compound with the molecular formula C7H11NO4 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Eigenschaften
CAS-Nummer |
13593-87-8 |
|---|---|
Molekularformel |
C7H11NO4 |
Molekulargewicht |
173.16654 |
Synonyme |
Proline, 3-hydroxy-5-oxo-, ethyl ester, trans- (8CI,9CI) |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-Ethyl 3-hydroxy-5-oxopyrrolidine-2-carboxylate typically involves the esterification of the corresponding carboxylic acid. One common method is the reaction of (2S,3S)-3-hydroxy-5-oxopyrrolidine-2-carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
(2S,3S)-3-hydroxy-5-oxopyrrolidine-2-carboxylic acid+ethanolH2SO4(2S,3S)-Ethyl 3-hydroxy-5-oxopyrrolidine-2-carboxylate+H2O
Industrial Production Methods
Industrial production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3S)-Ethyl 3-hydroxy-5-oxopyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent, room temperature.
Reduction: Sodium borohydride (NaBH4), methanol as solvent, room temperature.
Substitution: Amine or alcohol nucleophiles, base catalyst (e.g., triethylamine), solvent (e.g., dichloromethane), room temperature.
Major Products Formed
Oxidation: (2S,3S)-Ethyl 3-oxo-5-oxopyrrolidine-2-carboxylate.
Reduction: (2S,3S)-Ethyl 3-hydroxy-5-hydroxypyrrolidine-2-carboxylate.
Substitution: Corresponding amide or ether derivatives.
Wissenschaftliche Forschungsanwendungen
(2S,3S)-Ethyl 3-hydroxy-5-oxopyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of fine chemicals and as a building block for various industrial processes.
Wirkmechanismus
The mechanism of action of (2S,3S)-Ethyl 3-hydroxy-5-oxopyrrolidine-2-carboxylate depends on its specific application. In enzyme inhibition studies, the compound may act as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved vary depending on the enzyme or receptor being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S,3S)-Methyl 3-hydroxy-5-oxopyrrolidine-2-carboxylate
- (2S,3S)-3-hydroxy-5-oxopyrrolidine-2-carboxylic acid
- (2S,3S)-Ethyl 3-hydroxy-5-oxopyrrolidine-2-carboxamide
Uniqueness
(2S,3S)-Ethyl 3-hydroxy-5-oxopyrrolidine-2-carboxylate is unique due to its specific ester functional group, which imparts different chemical reactivity and physical properties compared to its methyl ester or carboxylic acid counterparts. This uniqueness can be exploited in various synthetic and research applications, making it a valuable compound in the field of chemistry and beyond.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


